![molecular formula C20H22N2O4 B4411181 N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide](/img/structure/B4411181.png)
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide
Vue d'ensemble
Description
N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potential therapeutic agent for various neurological disorders, including Parkinson's disease, anxiety, depression, and addiction.
Mécanisme D'action
MPEP selectively blocks the activity of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide, a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling. By inhibiting this compound, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and glutamate. This mechanism of action is responsible for the therapeutic effects of MPEP in various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, in various brain regions. It also affects synaptic plasticity and neuronal signaling, which are crucial for learning and memory processes. MPEP has been shown to improve motor function, reduce anxiety and depression-like behavior, and attenuate drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP is a selective antagonist of N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. Its specificity and potency make it a reliable compound for in vitro and in vivo experiments. However, MPEP has limitations, such as its poor solubility in water and its potential off-target effects on other receptors.
Orientations Futures
Future research on MPEP should focus on its potential therapeutic effects in human clinical trials. It is important to investigate the safety and efficacy of MPEP in various neurological disorders, such as Parkinson's disease, anxiety, depression, and addiction. The development of more potent and selective N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide antagonists could also lead to the discovery of new therapeutic agents for these disorders. Additionally, the role of this compound in synaptic plasticity and learning and memory processes should be further investigated to better understand the underlying mechanisms of these processes.
In conclusion, MPEP is a selective antagonist of this compound with potential therapeutic effects in various neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release and synaptic plasticity. MPEP is a valuable tool for studying the role of this compound in these disorders, but its limitations should be taken into consideration. Future research on MPEP should focus on its potential clinical applications and the development of more potent and selective this compound antagonists.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic effects on various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease, reduce anxiety and depression-like behavior in rodents, and attenuate drug-seeking behavior in addiction models. MPEP has also been investigated for its role in synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(13-16-5-2-1-3-6-16)21-17-7-4-8-18(14-17)26-15-20(24)22-9-11-25-12-10-22/h1-8,14H,9-13,15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAMTNURAEXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411105.png)
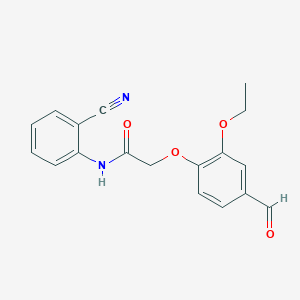
![2-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B4411127.png)
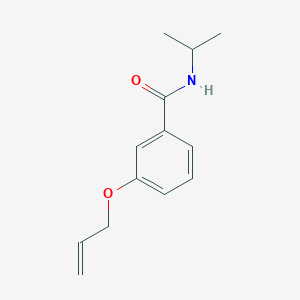
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
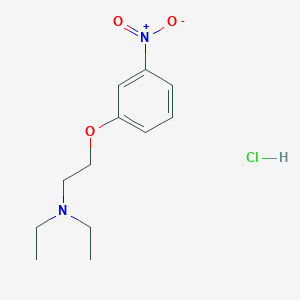
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)
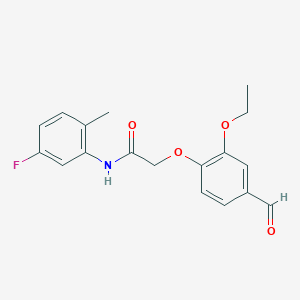
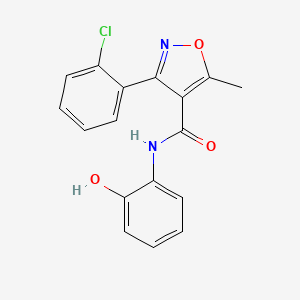
![methyl N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4411174.png)
![methyl 7-(3-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411188.png)

![4-{[(2-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411191.png)